![molecular formula C18H17FN2O B6451521 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640884-70-2](/img/structure/B6451521.png)
2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and techniques .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the 3D structure and confirm the identity of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include examining how the compound reacts with various reagents, its participation in specific types of reactions, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Prostate Cancer Imaging
- Results : DCFPyL demonstrated a K value of 1.1 ± 0.1 nmol/L for PSMA. It clearly delineated PSMA+ PC3 PIP prostate tumor xenografts, making it a promising imaging agent for PSMA-expressing tissues .
Androgen Receptor Signaling Research
- Relevance : Prostate cancer is challenging for molecular imaging. By targeting PSMA, DCFPyL provides insight into prognosis and androgen receptor (AR) signaling—a critical target in PCa research. It also aids in imaging locally invasive disease and metastases .
Boron Reagents in Suzuki–Miyaura Coupling
Mechanism of Action
Target of Action
A similar compound, [18f]dcfpyl, is known to target theprostate-specific membrane antigen (PSMA) . PSMA is upregulated in prostate cancer epithelia and in the neovasculature of most solid tumors .
Mode of Action
It can be inferred from the related compound, [18f]dcfpyl, that it likely interacts with its target (eg, PSMA) to exert its effects .
Biochemical Pathways
Given its potential target, it may influence pathways related toprostate cancer progression and angiogenesis .
Pharmacokinetics
The related compound, [18f]dcfpyl, has been shown to have high uptake in tumor versus non-target tissues . It was produced in radiochemical yields of 36%-53% (decay corrected) and specific radioactivities of 340-480 Ci/mmol . At 2 hours post-injection, 39.4 ± 5.4 percent injected dose per gram of tissue (%ID/g) was evident within the PSMA+ PC3 PIP tumor . At or after 1 hour post-injection, minimal non-target tissue uptake of [18F]DCFPyL was observed .
Result of Action
The related compound, [18f]dcfpyl, was able to clearly delineate psma+ pc3 pip prostate tumor xenografts on imaging with pet .
Safety and Hazards
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-6-14(9-20-10-16)17(22)21-11-18(12-21)7-15(8-18)13-4-2-1-3-5-13/h1-6,9-10,15H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOFASDGPZFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC(=CN=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.